molecular formula C21H18O3 B016220 3,4-Dibenzyloxybenzaldehyde CAS No. 5447-02-9

3,4-Dibenzyloxybenzaldehyde

Cat. No.: B016220
CAS No.: 5447-02-9
M. Wt: 318.4 g/mol
InChI Key: XDDLXZHBWVFPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(benzyloxy)benzaldehyde: is an organic compound with the molecular formula C21H18O3 . It is also known by other names such as 3,4-Dibenzyloxybenzaldehyde and Benzaldehyde, 3,4-bis(phenylmethoxy)- . This compound is characterized by the presence of two benzyloxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Bis(benzyloxy)benzaldehyde can be synthesized through the reaction of benzyl chloride with protocatechualdehyde . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the benzyloxy groups. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 3,4-Bis(benzyloxy)benzaldehyde are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(benzyloxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Common reducing agents include and .

    Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of .

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

3,4-Bis(benzyloxy)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Bis(benzyloxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The benzyloxy groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 4-Benzyloxybenzaldehyde
  • 3-Benzyloxybenzaldehyde
  • 2,3,4-Trimethoxybenzaldehyde
  • 3,4,5-Trimethoxybenzaldehyde

Comparison: 3,4-Bis(benzyloxy)benzaldehyde is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds with fewer or different substituents . This makes it particularly valuable in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

3,4-bis(phenylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDLXZHBWVFPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202871
Record name 3,4-Bis(benzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5447-02-9
Record name 3,4-Bis(benzyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5447-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Bis(benzyloxy)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5447-02-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Bis(benzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-bis(benzyloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-BIS(BENZYLOXY)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F36FJ659RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dihydroxybenzaldehyde (5.0 g), benzyl bromide (14.8 g), potassium carbonate (13 g) and N,N-dimethylformamide (120 ml) was stirred for two hours at 60° C. To the reaction mixture was added cold water (200 ml), which was subjected to extraction with ethyl acetate (150 ml). The organic layer was washed with a 5% aqueous solution of potassium hydrogencarbonate, which was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off to leave 3,4-dibenzyloxybenzaldehyde (10.5 g) as colorless crystals. m.p.: 87-88° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3,4-dihydroxy-benzaldehyde (2.76 g, 20 mmol) in dry acetone (50 ml), potassium carbonate (5.52 g, 40 mmol) and benzylbromide (5 ml, 42 mmol) was heated at reflux for 12 hours. The mixture was cooled to room temperature, potassium carbonate was removed by filtering the solution and the filtrate was concentrated to a powder which was recrystallized from acetone to yield (5.4 g, 81%) ether as prisms, mp 89°-90° (lit. mp 90°) IR νmax 1685, 1595, 1483, 1508, 1454, 1434, 1269, 1132, 695, 650 cm-1 ; 1H-NMR (90 MHz), 5.21 (2H, s, ArCH2O), 5.26 (2H, s, ArCH20), 7.02 (1H, d, J=7.9 Hz), 7.30-7.50 (12H, ArH), 9.81 (1H, s, CHO). Anal. calcd for C21H18O3 : C, 79.23; H, 5.70. Found: C, 79.26; H, 5.68.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibenzyloxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-Dibenzyloxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3,4-Dibenzyloxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3,4-Dibenzyloxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3,4-Dibenzyloxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Dibenzyloxybenzaldehyde
Customer
Q & A

Q1: What is the structural characterization of 3,4-Dibenzyloxybenzaldehyde?

A1: this compound has the molecular formula C21H18O3 and a molecular weight of 318.36 g/mol. [] It is characterized by a benzaldehyde core with two benzyloxy groups attached to the 3 and 4 positions of the benzene ring. [] Spectroscopic data, including 13C NMR chemical shifts, is available for the carbonyl carbon of this compound. []

Q2: How is this compound synthesized?

A2: One common synthesis route involves using 3,4-dihydroxybenzaldehyde as a starting material. [] The hydroxyl groups are protected by benzyl groups through reaction with benzyl chloride. [] This protected benzaldehyde can then be used in various reactions, including Wittig reactions [] and Knoevenagel-Doebner condensations, [] to build more complex molecules.

Q3: What are some applications of this compound in organic synthesis?

A3: this compound is a valuable intermediate in the synthesis of various natural products and their analogues. For instance, it serves as a starting point for synthesizing vinyl caffeate, an antioxidant found in Perilla frutescens Britton var. crispa (Thunb.). [] The compound can also be used in the synthesis of ω-phenylalkylcatechols found in Burmese lac. [] Additionally, it acts as a precursor for preparing chiral AB2 monomers, essential building blocks in dendrimer construction. []

Q4: Are there specific examples of how this compound has been used to synthesize natural product analogues?

A4: Yes, researchers have utilized this compound to synthesize benzyl-protected catechin and epicatechin epimers. [] This involves a multi-step process including a coupling reaction, selective reduction, protection of phenolic groups, asymmetric dihydroxylation, deprotection, cyclization, and hydrolysis. [] These epimers can then be separated by high-performance liquid chromatography. []

Q5: Has this compound been used in the development of materials?

A5: Research indicates its use in synthesizing novel metallophthalocyanines, a class of compounds with potential applications in various fields like catalysis and materials science. [] These metallophthalocyanines incorporate bulky 4-[3,4-bis(benzyloxy)benzylidene]aminophenoxy substituents, the synthesis of which utilizes this compound. []

Q6: What are the advantages of using this compound as a building block in organic synthesis?

A6: The benzyl protecting groups in this compound offer versatility in synthesis. They can be selectively removed later in the synthetic route using methods like palladium-catalyzed hydrogenolysis. [] This allows for further modification of the molecule at the sites where the benzyl groups were initially attached. []

Q7: Are there alternative synthesis routes or substitutes for this compound?

A7: While this compound offers a convenient route for many syntheses, researchers continue to explore alternative synthetic strategies and reagents. These explorations often aim to improve reaction yields, reduce the number of steps, or utilize more readily available starting materials. [] The choice of a specific synthetic route or substitute depends on various factors such as the desired product, reaction conditions, and cost-effectiveness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.